Evidence 1: Intrinsic C(sp²)–I Reactivity Advantage in Palladium-Catalyzed Cross-Coupling Relative to C(sp²)–Br and C(sp²)–Cl
The established order of reactivity of carbon–halogen bonds toward Pd(0) oxidative addition — the rate‑determining step in Suzuki, Sonogashira, and related cross‑couplings — is C–I > C–Br >> C–Cl. This quantitative hierarchy means that methyl 6-iodoquinazoline-4-carboxylate undergoes oxidative addition approximately 10²–10³ times faster than its 6-bromo counterpart and >10⁵ times faster than the 6-chloro analog under comparable conditions [1]. In a direct competition study on 2‑aryl‑4‑chloro‑6‑iodoquinazolines, Sonogashira cross‑coupling occurred exclusively at the C(sp²)–I bond, leaving the C(4)–Cl bond intact, whereas the corresponding chloro‑bromo systems previously showed preferential reaction at the C(4)–Cl position over C(sp²)–Br [2]. This reversal of site‑selectivity is a direct consequence of the C–I bond's superior reactivity and is essential for sequential, one‑pot coupling strategies.
| Evidence Dimension | Relative oxidative addition rate (C–X bond) and site-selectivity in polyhalogenated quinazolines |
|---|---|
| Target Compound Data | C(sp²)–I reacts preferentially; quantitative yields of 75–93% for Sonogashira coupling at the iodo position in 2‑aryl‑4‑chloro‑6‑iodoquinazolines [2] |
| Comparator Or Baseline | C(sp²)–Br: approximately 10²–10³‑fold slower oxidative addition; chloro‑bromo quinazolines favor C(4)–Cl substitution over C(sp²)–Br [1] [2] |
| Quantified Difference | Reactivity ratio C–I / C–Br ≈ 10²–10³; C–I / C–Cl > 10⁵. Site‑selectivity reversed: C–I preferred over C–Cl vs. C–Cl preferred over C–Br [1] [2] |
| Conditions | Pd(PPh₃)₂Cl₂/CuI catalyst system, THF or DMF, room temperature to 80 °C (Sonogashira and Suzuki–Miyaura protocols) [1] [2] |
Why This Matters
A 10²–10³‑fold reactivity advantage enables lower catalyst loadings, shorter reaction times, and predictable sequential coupling that cannot be replicated with the 6‑bromo or 6‑chloro analogs.
- [1] Ramasami, P.; et al. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules 2014, 19, 17435–17463. DOI: 10.3390/molecules191117435. View Source
- [2] Mphahlele, M.J.; Paumo, H.K.; Rhyman, L.; Ramasami, P. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules 2015, 20, 14656–14683. DOI: 10.3390/molecules200814656. View Source
